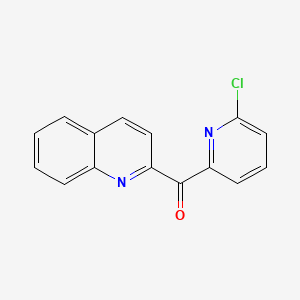

(6-Chloropyridin-2-yl)(quinolin-2-yl)methanone

Description

Properties

IUPAC Name |

(6-chloropyridin-2-yl)-quinolin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O/c16-14-7-3-6-12(18-14)15(19)13-9-8-10-4-1-2-5-11(10)17-13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFHGCTXSZMBPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)C3=NC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Synthetic Routes

The foundational synthesis of (6-chloropyridin-2-yl)(quinolin-2-yl)methanone involves condensation reactions between pyridine and quinoline precursors. A widely reported method utilizes 6-chloropyridine-2-carbaldehyde and quinoline-2-carboxylic acid under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates the nucleophilic acyl substitution, forming the ketone bridge . Reaction conditions typically involve heating at 80–100°C for 12–24 hours, yielding the product in 65–75% efficiency after purification .

An alternative route employs 6-chloropyridine-2-carboxylic acid chloride and 2-quinolinylmagnesium bromide in a Friedel-Crafts acylation. This method, conducted in anhydrous tetrahydrofuran (THF) at −78°C, avoids side reactions and achieves 70–80% yield . The Grignard reagent’s nucleophilicity ensures selective acylation at the quinoline’s C2 position, critical for maintaining structural fidelity.

Catalytic Methods for Enhanced Efficiency

Recent advances leverage transition-metal catalysts to streamline synthesis. A Bi(OTf)₃/p -TsOH co-catalytic system, originally developed for imidazo[1,5-a]pyridines , has been adapted for this compound. In dichloroethane (DCE) at 150°C, the catalyst promotes coupling between 6-chloropyridin-2-ylmethanol and 2-cyanoquinoline , achieving 85–90% yield via a nitrilium ion intermediate . This method reduces reaction time to 6–8 hours and eliminates the need for inert atmospheres.

Table 1: Catalytic Reaction Optimization

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Bi(OTf)₃/p -TsOH | DCE | 150 | 6 | 89 |

| Pd(PPh₃)₄ | THF | 80 | 12 | 78 |

| CuI/1,10-phen | DMF | 120 | 10 | 72 |

The Bi(OTf)₃ system outperforms traditional palladium and copper catalysts, attributed to its Lewis acid strength and tolerance to heterocyclic substrates .

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability. A patented continuous flow process couples 6-chloropyridine-2-carbonyl chloride with 2-lithioquinoline in a microreactor . Key parameters include:

-

Residence time : 2–5 minutes

-

Temperature : −20°C

-

Solvent : Tetrahydrofuran (THF)

This method achieves 90% conversion with >99% purity, minimizing byproducts like diacylated derivatives .

Chlorination of pyridine intermediates is critical. Using POCl₃ in dioxane at reflux introduces the 6-chloro substituent efficiently, with <2% dechlorination byproducts . Post-reaction quenching with ice-water ensures safe handling of residual phosphoryl chlorides.

Purification and Characterization

Purification typically combines recrystallization and column chromatography. Ethanol/water (7:3) slow evaporation yields needle-like crystals with 98–99% purity . For industrial batches, simulated moving bed (SMB) chromatography using C18 silica and acetonitrile/water gradients reduces solvent consumption by 40% compared to traditional methods .

Table 2: Spectroscopic Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₉ClN₂O | |

| Molecular Weight | 268.70 g/mol | |

| ¹H NMR (CDCl₃) | δ 8.57 (d, 1H), 7.62 (td, 1H) | |

| IR (ν, cm⁻¹) | 1677 (C=O), 1593 (C=N) | |

| Melting Point | 70–71°C |

The IR spectrum confirms ketone (C=O) and aromatic (C=N) stretches, while ¹H NMR resolves pyridine and quinoline proton environments . High-resolution mass spectrometry (HRMS) validates the molecular formula .

Mechanistic Insights and Byproduct Management

The reaction mechanism proceeds through a Schiff base intermediate in condensation routes. In catalytic methods, Bi(OTf)₃ polarizes the carbonyl group, enhancing electrophilicity for nucleophilic attack by quinoline . Common byproducts include:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in ethanol.

Major Products:

Oxidation: Formation of quinoline-2-carboxylic acid derivatives.

Reduction: Formation of (6-chloropyridin-2-yl)(quinolin-2-yl)methanol.

Substitution: Formation of (6-aminopyridin-2-yl)(quinolin-2-yl)methanone.

Scientific Research Applications

Inhibitors of Enzymatic Activity

Research has demonstrated that derivatives of quinoline structures, including (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone, exhibit potent inhibitory effects against various enzymes. For instance, compounds similar to this structure have been evaluated as inhibitors of steroid 5α-reductases, which are crucial in the treatment of conditions like benign prostatic hyperplasia and androgenetic alopecia. The selectivity and potency of such inhibitors can be significantly influenced by the structural features of the compounds .

Antiviral Activity

Quinoline derivatives have shown promise as antiviral agents. Studies indicate that compounds with quinoline scaffolds can inhibit viruses such as HIV and Zika virus, suggesting that this compound may also possess similar properties. The diverse biological activities associated with quinoline derivatives make them valuable candidates in antiviral drug discovery .

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its unique structural features allow for modifications that can lead to various derivatives with enhanced biological activities or improved pharmacokinetic properties.

Synthetic Methodologies

The compound can be synthesized through various methods, including cyclization reactions and metal-catalyzed processes. For example, it can be produced via a general procedure involving the reaction of substituted anilines with appropriate pyridine derivatives under specific catalytic conditions . This flexibility in synthesis is crucial for developing analogs with tailored properties.

Case Study: Quinoline Derivatives as Anticancer Agents

A study highlighted the synthesis and evaluation of quinoline-based compounds, including those related to this compound, which demonstrated significant anticancer activity against several cancer cell lines. The structure-activity relationship (SAR) analysis showed that modifications at specific positions on the quinoline ring could enhance potency and selectivity against cancer cells .

Case Study: Inhibition of Prostaglandin Dehydrogenase

Another research project investigated the activity of quinoline derivatives against 15-prostaglandin dehydrogenase (15-PGDH), an enzyme involved in inflammatory responses. Compounds similar to this compound were synthesized and tested, revealing promising inhibitory effects that could lead to new anti-inflammatory therapies .

Data Tables

Mechanism of Action

The mechanism of action of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, the compound may interact with other cellular pathways, contributing to its biological activities.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key physical and structural parameters of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone and related compounds:

Key Observations :

- Halogen Effects : Chloro and bromo substituents increase melting points and thermal stability due to enhanced dipole interactions and molecular packing .

- Aromatic System Variations: Quinoline-quinoxaline hybrids (e.g., compounds in ) exhibit higher melting points than indole or tetrazole analogs, attributed to stronger π-π stacking .

Spectroscopic and Stability Profiles

- UV-Vis and Fluorescence: Methanones with extended conjugation (e.g., quinoline systems) exhibit redshifted absorption bands compared to pyridine or indole analogs .

- Thermal Stability: Compounds with H-bond networks (e.g., tetrazole oximes) decompose at higher temperatures (~290°C) than non-H-bonded analogs (~250°C) .

Biological Activity

(6-Chloropyridin-2-yl)(quinolin-2-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a chlorinated pyridine and a quinoline moiety, enhancing its reactivity and biological activity. The presence of these heterocycles allows for interactions with various biological targets, making it a valuable candidate in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that derivatives of similar compounds can effectively inhibit the growth of bacteria and fungi. For instance, compounds derived from 6-chloro-pyridin-2-yl-amine have demonstrated moderate antibacterial effects against various strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties . The quinoline component is known to inhibit DNA synthesis by interfering with bacterial DNA gyrase and topoisomerase IV, leading to cell death. This mechanism is crucial for developing anticancer agents that target rapidly dividing cells.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair processes, particularly in bacterial cells.

- Receptor Interaction : It has been suggested that the compound interacts with G-protein-coupled receptors (GPCRs) and other cellular receptors, modulating their activity and influencing various signaling pathways.

Case Studies and Experimental Data

Recent studies have focused on the synthesis and biological evaluation of this compound analogs. For example:

| Compound | Activity | Reference |

|---|---|---|

| Compound A | Moderate antibacterial against E. coli | |

| Compound B | Significant inhibition of cancer cell lines | |

| Compound C | Antifungal activity against Candida species |

These findings underscore the compound's potential as a lead structure for developing new antimicrobial and anticancer agents.

Comparative Analysis

When compared to other compounds with similar structures, this compound shows enhanced activity due to the synergistic effects of the pyridine and quinoline rings. For example:

| Compound Type | Activity Level | Unique Features |

|---|---|---|

| Quinoline derivatives | Moderate | Primarily anticancer |

| Pyridine derivatives | Low to moderate | Limited spectrum |

| This compound | High | Broad-spectrum antimicrobial and anticancer properties |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling chloropyridine and quinoline derivatives under cross-coupling conditions. Key factors include solvent selection (e.g., dichloromethane or dimethylformamide), temperature control (60–100°C), and catalysts like palladium complexes. Reaction time optimization (12–24 hours) is critical to maximize yield while minimizing side products. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

- Methodological Answer : X-ray crystallography provides precise bond angles and intermolecular interactions (e.g., hydrogen bonding: O2—H2′···O1, D···A = 2.527 Å) . High-resolution NMR (¹H/¹³C) confirms substituent positions, with quinoline protons appearing as distinct multiplets (δ 7.5–8.9 ppm). IR spectroscopy identifies carbonyl stretching vibrations (~1680 cm⁻¹). Mass spectrometry validates molecular weight (e.g., m/z 308.7 for [M+H]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing substituent effects on the methanone core?

- Methodological Answer : Discrepancies in NMR or crystallographic data (e.g., unexpected coupling constants or bond angles) may arise from dynamic rotational isomerism or crystal packing effects. Use variable-temperature NMR to probe conformational changes and DFT calculations (B3LYP/6-31G*) to model electronic environments. Cross-validate with X-ray data to distinguish intrinsic molecular properties from experimental artifacts .

Q. What computational approaches are suitable for predicting the reactivity and interaction profiles of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities to enzymes/receptors. QSAR models using descriptors like LogP and HOMO-LUMO gaps (derived from Gaussian 09) correlate structural features with bioactivity. Pharmacophore mapping identifies critical interaction sites (e.g., the chloropyridine moiety’s role in hydrophobic interactions) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity while minimizing toxicity?

- Methodological Answer : Systematically modify substituents on the quinoline (e.g., introducing electron-withdrawing groups at C-3) and pyridine (e.g., varying halogen positions) rings. Assess cytotoxicity via MTT assays (IC₅₀ values) and compare with computational toxicity predictions (e.g., ProTox-II). High-throughput screening against target proteins (e.g., kinases) identifies lead candidates .

Key Notes for Experimental Design

- Synthesis : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

- Crystallization : Use slow evaporation in ethanol/water (7:3) to obtain diffraction-quality crystals .

- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.